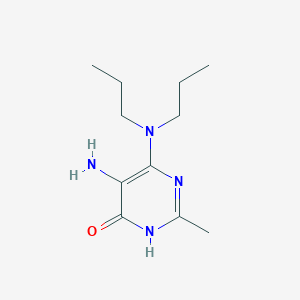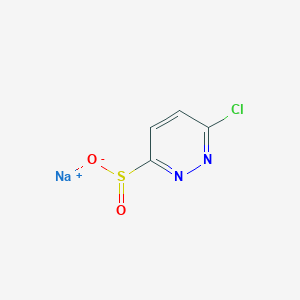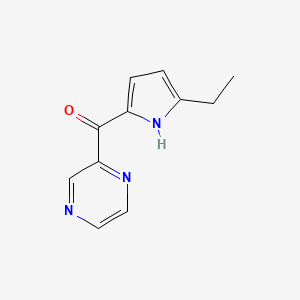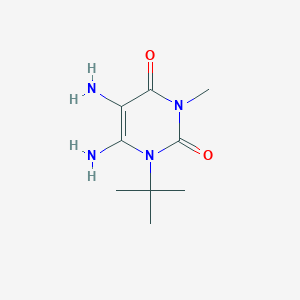![molecular formula C10H10N2 B15246681 2h-Pyrazino[1,2-a]azocine CAS No. 638200-05-2](/img/structure/B15246681.png)
2h-Pyrazino[1,2-a]azocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrazino[1,2-a]azocine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential pharmacological applications. This compound features a fused ring system that includes both pyrazine and azocine moieties, making it a valuable scaffold for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazino[1,2-a]azocine typically involves multi-step procedures that require precise control of reaction conditions. One common method involves the condensation of appropriate precursors followed by cyclization reactions. For instance, a nitro-Mannich reaction can be employed to form the core structure of the compound . This reaction involves the displacement of a nitro group, leading to the formation of the desired heterocyclic system.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrazino[1,2-a]azocine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce various substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxyl or carbonyl derivatives, while reduction reactions can produce amines or alcohols
Aplicaciones Científicas De Investigación
2H-Pyrazino[1,2-a]azocine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound serves as a scaffold for the development of new drugs targeting various diseases. Its unique structure allows for the design of molecules with specific pharmacological activities, such as enzyme inhibition or receptor modulation .
In biology, this compound derivatives are used as probes to study biological pathways and molecular interactions. These compounds can help elucidate the mechanisms of action of various biological processes, providing valuable insights for drug discovery and development.
In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals. Its ability to undergo diverse chemical reactions makes it a versatile building block for the production of complex molecules with tailored properties.
Mecanismo De Acción
The mechanism of action of 2H-Pyrazino[1,2-a]azocine involves its interaction with specific molecular targets and pathways within the body. This compound can bind to enzymes or receptors, modulating their activity and leading to various pharmacological effects. For example, it may act as an inhibitor of certain enzymes involved in disease progression, thereby reducing the activity of these enzymes and alleviating symptoms .
Comparación Con Compuestos Similares
2H-Pyrazino[1,2-a]azocine can be compared to other similar heterocyclic compounds, such as pyrazino[1,2-a]indoles and pyrazino[1,2-a]pyrazines . While these compounds share some structural similarities, this compound is unique due to its specific ring fusion and the presence of both pyrazine and azocine moieties. This unique structure imparts distinct pharmacological properties, making it a valuable scaffold for drug development.
List of Similar Compounds
- Pyrazino[1,2-a]indoles
- Pyrazino[1,2-a]pyrazines
- Pyridazines
- Pyridazinones
Propiedades
Número CAS |
638200-05-2 |
|---|---|
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
2H-pyrazino[1,2-a]azocine |
InChI |
InChI=1S/C10H10N2/c1-2-4-7-12-8-6-11-9-10(12)5-3-1/h1-9,11H |
Clave InChI |
PPWWTUDQPLIFFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CN2C=CNC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


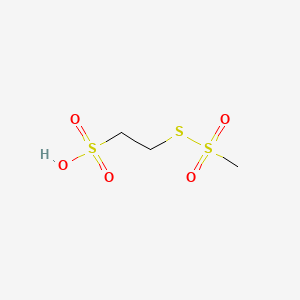
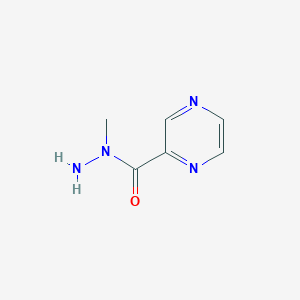
![4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide](/img/structure/B15246609.png)
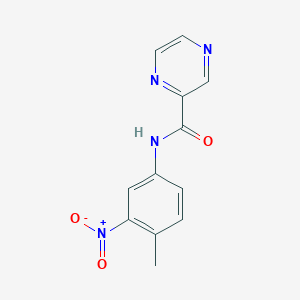



![4-Methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B15246649.png)
![1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B15246654.png)
